molecular formula C6H3F2NO3 B8011126 2,6-Difluoro-3-nitrophenol

2,6-Difluoro-3-nitrophenol

Cat. No.: B8011126
M. Wt: 175.09 g/mol
InChI Key: FFOGGUIUFJWJSN-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitrophenol is a chemical compound with the molecular formula C6H3F2NO3. It is a yellow crystalline powder with a melting point of 89-91°C and a molecular weight of 187.09 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-nitrophenol typically involves the reaction of 2,6-difluorophenol with nitric acid in the presence of sulfuric acid. This reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 3-position of the phenol ring . The reaction conditions include maintaining a controlled temperature and using appropriate concentrations of the reactants to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents like ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products:

    Reduction: 2,6-Difluoro-3-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-3-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

  • 2,3-Difluoro-6-nitrophenol
  • 2,4-Difluoro-3-nitrophenol
  • 2,5-Difluoro-3-nitrophenol

Comparison: 2,6-Difluoro-3-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, and varying degrees of reactivity in substitution and reduction reactions .

Properties

IUPAC Name

2,6-difluoro-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)5(8)6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOGGUIUFJWJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1,3-difluoro-2-methoxy-4-nitrobenzene (0.50 g, 2.644 mmol) in 33% HBr in AcOH (4 mL) was heated at 100° C. for 1 h using microwave irradiation. The cooled reaction mixture was diluted with toluene and concentrated in vacuo. The resulting residue was partitioned between aqueous NaHCO3 and EtOAc. The aqueous phase was acidified with 1M HCl and extracted twice with DCM. The combined DCM extracts were washed with water, dried (Na2SO4) and concentrated in vacuo affording the title compound as a buff solid (0.29 g, 63%). 1H NMR (CDCl3, 300 MHz): 7.70 (1H, ddd, J=9.5, 7.8, 5.4 Hz), 7.06 (1H, ddd, J=9.4, 9.0, 2.2 Hz), 5.61 (1H, bs)
Quantity
0.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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Quantity
4 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
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Yield
63%

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